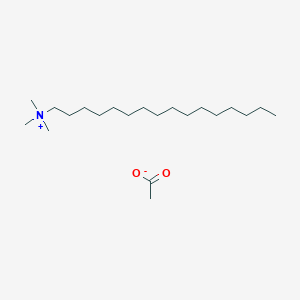
Hexadecyltrimethylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyltrimethylammonium acetate is a quaternary ammonium compound that is widely used in various scientific and industrial applications. It is known for its surfactant properties, which make it useful in the formation of micelles and other self-assembled structures. This compound is often utilized in the synthesis of mesoporous materials, as well as in the modification of clay minerals to enhance their properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecyltrimethylammonium acetate can be synthesized through the reaction of hexadecyltrimethylammonium bromide with sodium acetate. The reaction typically takes place in an aqueous solution, where the bromide ion is exchanged with the acetate ion. The reaction conditions often involve stirring the mixture at room temperature for several hours to ensure complete ion exchange .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale ion exchange processes. These processes are designed to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyltrimethylammonium acetate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion exchange reactions, where the acetate ion can be replaced by other anions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium chloride, potassium bromide, and other salts that can facilitate ion exchange. The reactions are typically carried out in aqueous solutions at room temperature .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with sodium chloride will produce hexadecyltrimethylammonium chloride and sodium acetate .
Aplicaciones Científicas De Investigación
Hexadecyltrimethylammonium acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of hexadecyltrimethylammonium acetate involves its ability to form micelles and other self-assembled structures. The quaternary ammonium group interacts with various molecular targets, including clay minerals and organic pollutants, through electrostatic and hydrophobic interactions. These interactions facilitate the modification of material properties and the removal of contaminants .
Comparación Con Compuestos Similares
Hexadecyltrimethylammonium acetate can be compared with other quaternary ammonium compounds such as:
Hexadecyltrimethylammonium bromide: Similar in structure but with a bromide ion instead of an acetate ion.
Dodecyltrimethylammonium acetate: A shorter-chain analogue with similar surfactant properties but different micelle formation characteristics.
Didecyldimethylammonium acetate: Another quaternary ammonium compound with two decyl chains, used in similar applications but with different physical properties.
This compound is unique due to its specific combination of a long alkyl chain and an acetate ion, which provides distinct advantages in certain applications, such as enhanced removal of organic pollutants and improved material properties .
Propiedades
Número CAS |
51374-75-5 |
|---|---|
Fórmula molecular |
C21H45NO2 |
Peso molecular |
343.6 g/mol |
Nombre IUPAC |
hexadecyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C19H42N.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2(3)4/h5-19H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
BWCJYRAABYOMBE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



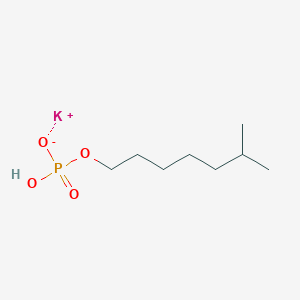
![1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B14146450.png)
![N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14146458.png)
![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)
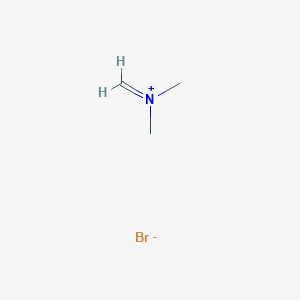

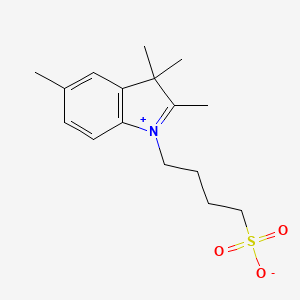
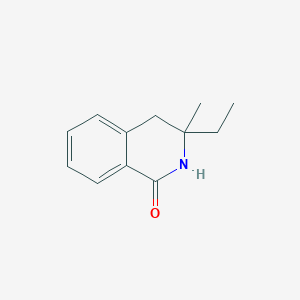
![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)



